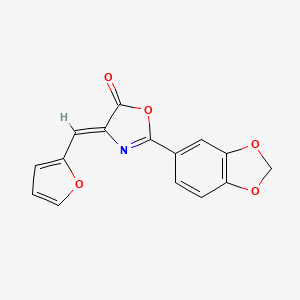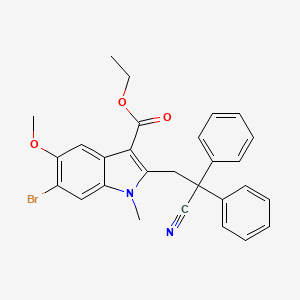![molecular formula C22H20F2N4O2 B11548874 N',N'''-1,3-phenylenebis[N-(2-fluorobenzyl)urea]](/img/structure/B11548874.png)
N',N'''-1,3-phenylenebis[N-(2-fluorobenzyl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Fluorophenyl)methyl]-1-[3-({[(2-fluorophenyl)methyl]carbamoyl}amino)phenyl]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a urea backbone substituted with fluorophenyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-fluorophenyl)methyl]-1-[3-({[(2-fluorophenyl)methyl]carbamoyl}amino)phenyl]urea typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzylamine with isocyanates to form the urea linkage. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)methyl]-1-[3-({[(2-fluorophenyl)methyl]carbamoyl}amino)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[(2-Fluorophenyl)methyl]-1-[3-({[(2-fluorophenyl)methyl]carbamoyl}amino)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(2-fluorophenyl)methyl]-1-[3-({[(2-fluorophenyl)methyl]carbamoyl}amino)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups may enhance binding affinity and specificity, leading to inhibition or modulation of the target’s activity. The urea backbone can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Fluorophenyl)methyl]-1-[3-({[(2-chlorophenyl)methyl]carbamoyl}amino)phenyl]urea
- 3-[(2-Fluorophenyl)methyl]-1-[3-({[(2-bromophenyl)methyl]carbamoyl}amino)phenyl]urea
- 3-[(2-Fluorophenyl)methyl]-1-[3-({[(2-methylphenyl)methyl]carbamoyl}amino)phenyl]urea
Uniqueness
The presence of fluorine atoms in 3-[(2-fluorophenyl)methyl]-1-[3-({[(2-fluorophenyl)methyl]carbamoyl}amino)phenyl]urea distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C22H20F2N4O2 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[3-[(2-fluorophenyl)methylcarbamoylamino]phenyl]urea |
InChI |
InChI=1S/C22H20F2N4O2/c23-19-10-3-1-6-15(19)13-25-21(29)27-17-8-5-9-18(12-17)28-22(30)26-14-16-7-2-4-11-20(16)24/h1-12H,13-14H2,(H2,25,27,29)(H2,26,28,30) |
InChI Key |
YSPNMEVMONUPCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11548795.png)
![4-methoxy-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11548804.png)
![4-bromo-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11548807.png)

![6-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11548822.png)
![3-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11548828.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11548830.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-iodophenyl furan-2-carboxylate](/img/structure/B11548844.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11548849.png)

![N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11548854.png)
![5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile](/img/structure/B11548861.png)
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B11548862.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B11548864.png)
